molecular formula C15H23NO2S B2396671 [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol CAS No. 1183186-78-8

[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol

Cat. No.: B2396671
CAS No.: 1183186-78-8
M. Wt: 281.41
InChI Key: BPYUEYGOXBVNSF-UHFFFAOYSA-N
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Description

[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol is a synthetic piperidine derivative characterized by a piperidin-4-yl-methanol core substituted at the 1-position with a 5-methyl-4-propylthiophene-2-carbonyl moiety. This compound’s structure combines a heterocyclic thiophene ring with a piperidine scaffold, a design that may influence its physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity) and biological interactions.

Properties

IUPAC Name

[4-(hydroxymethyl)piperidin-1-yl]-(5-methyl-4-propylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-3-4-13-9-14(19-11(13)2)15(18)16-7-5-12(10-17)6-8-16/h9,12,17H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYUEYGOXBVNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=C1)C(=O)N2CCC(CC2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Substitution Reactions: The methyl and propyl groups are introduced to the thiophene ring through substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the thiophene ring.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicine, [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its unique properties make it suitable for various applications in manufacturing and materials science.

Mechanism of Action

The mechanism of action of [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol with three categories of analogs: 1,4-disubstituted piperidines, thiophene-containing derivatives, and alcohol-substituted piperidines.

1,4-Disubstituted Piperidines with Antimalarial Activity

highlights 1,4-disubstituted piperidines as promising antimalarial agents. Key analogs include:

  • [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7): Activity: IC50 = 1.03–2.52 μg/mL (resistant Plasmodium strains) vs. 2.51–4.43 μg/mL (sensitive strains). Selectivity Index (SI): >15–182 (parasite vs. mammalian cells).
  • [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11): Activity: IC50 = 1.15–1.98 μg/mL (resistant strains).

Comparison :

  • Structural Differences: The target compound replaces the benzyl-aryl methanol group with a thiophene-carbonyl moiety. This substitution may alter electronic properties and binding interactions.
  • Activity Implications: The hydroxyl group at C-4 (piperidine) in both analogs is critical for antiplasmodial activity .
Piperidine Derivatives with Antibacterial Activity

describes piperidine-based MRSA synergists:

  • DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole):
    • Target : Synergizes with carbapenems against MRSA.

Comparison :

  • Structural Contrast : The target compound lacks the indole or chlorophenyl groups seen in DMPI/CDFII, which are critical for MRSA activity. Instead, its thiophene-carbonyl group may confer distinct target specificity.
  • Functional Groups: The methanol substituent in the target compound could mimic the hydrogen-bonding capacity of indole or pyridinyl groups in DMPI/CDFII, but this requires experimental confirmation .
Alcohol-Substituted Piperidines in Drug Design

The hydroxyl group in [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol aligns with SAR trends observed in :

  • Role of Alcohol Group : In antimalarial analogs, the C-4 hydroxyl group enhances both activity (IC50 reduction) and selectivity (SI >15) by participating in hydrogen bonding with parasitic targets .
  • Thiophene vs. Aryl Groups : The 5-methyl-4-propylthiophene moiety introduces sulfur-based electronegativity and steric bulk, which may influence target engagement compared to fluorophenyl/bromophenyl groups in antimalarial analogs.

Biological Activity

[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol, with the CAS number 1183186-78-8, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The chemical structure of [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol is characterized by a piperidine ring substituted with a thiophene moiety. The molecular formula is C15H23NO2SC_{15}H_{23}NO_2S with a molecular weight of 281.41 g/mol.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A study investigating various thiophene derivatives found that compounds similar to [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol demonstrated effective inhibition against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. The presence of the piperidine and thiophene groups is thought to enhance its interaction with cellular targets involved in cancer proliferation. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity A study published in the Journal of Medicinal Chemistry reported that thiophene-based compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Potential In vitro assays demonstrated that compounds with piperidine and thiophene moieties induced apoptosis in cancer cell lines, suggesting a potential mechanism for anticancer activity.
Neuroprotective Properties Research indicated that piperidine derivatives can enhance neuroprotective effects through modulation of neurotransmitter release, although specific data on this compound is still emerging.

The biological activity of [1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the thiophene ring may facilitate integration into microbial membranes, leading to increased permeability and eventual cell death.
  • Apoptosis Induction : The compound's ability to activate apoptotic pathways in cancer cells is likely mediated through mitochondrial dysfunction and activation of caspases.
  • Neurotransmitter Modulation : The piperidine structure may influence neurotransmitter dynamics, potentially enhancing synaptic transmission and providing neuroprotective effects.

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